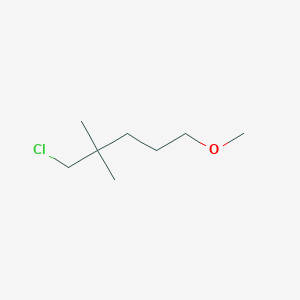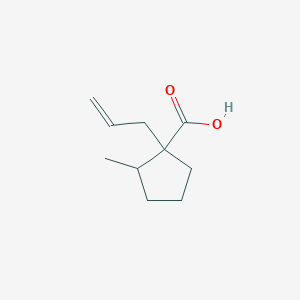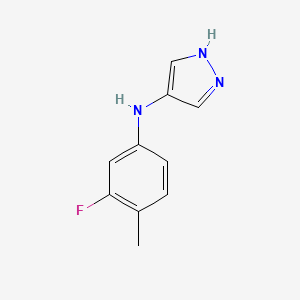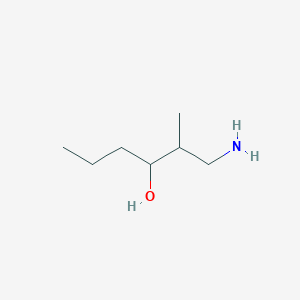
1-Methyl-2-oxopyrrolidine-3-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-oxopyrrolidine-3-sulfonyl chloride is a chemical compound with the molecular formula C₅H₈ClNO₃S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
1-Methyl-2-oxopyrrolidine-3-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-methyl-2-oxopyrrolidine with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition and ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful addition of chlorosulfonic acid to 1-methyl-2-oxopyrrolidine, followed by purification steps such as distillation or recrystallization to obtain the pure compound.
化学反应分析
Types of Reactions
1-Methyl-2-oxopyrrolidine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfonic acids.
科学研究应用
1-Methyl-2-oxopyrrolidine-3-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-methyl-2-oxopyrrolidine-3-sulfonyl chloride involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Methyl-2-oxopyrrolidine-3-sulfonamide: A closely related compound with similar structural features but different functional groups.
2-Methyl-3-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride: Another derivative with a benzene ring, offering different chemical properties and applications.
Uniqueness
1-Methyl-2-oxopyrrolidine-3-sulfonyl chloride is unique due to its specific sulfonyl chloride functional group, which imparts distinct reactivity and potential for diverse chemical transformations. Its structure allows for targeted modifications, making it a valuable intermediate in synthetic chemistry.
属性
分子式 |
C5H8ClNO3S |
|---|---|
分子量 |
197.64 g/mol |
IUPAC 名称 |
1-methyl-2-oxopyrrolidine-3-sulfonyl chloride |
InChI |
InChI=1S/C5H8ClNO3S/c1-7-3-2-4(5(7)8)11(6,9)10/h4H,2-3H2,1H3 |
InChI 键 |
SVSHGXDRQMUTJZ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(C1=O)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Bromomethyl)-2-methylbutyl]trimethylsilane](/img/structure/B13192045.png)

![Ethyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13192066.png)











